molecular formula C9H12F2N2O2 B6178493 ethyl 3,3-difluoro-3-(1-methyl-1H-pyrazol-3-yl)propanoate CAS No. 2694734-84-2

ethyl 3,3-difluoro-3-(1-methyl-1H-pyrazol-3-yl)propanoate

Cat. No. B6178493
CAS RN: 2694734-84-2
M. Wt: 218.2
InChI Key:
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Description

Ethyl 3,3-difluoro-3-(1-methyl-1H-pyrazol-3-yl)propanoate, commonly referred to as ethyl 3,3-difluoro-3-(1-methyl-1H-pyrazol-3-yl)propanoate or EDFPP, is an organofluorine compound with a wide range of applications in the field of chemistry. It is a colorless, odorless, and non-toxic compound that is used as a reagent in organic synthesis. It is a versatile compound that can be used in a variety of reactions, including esterifications, reductions, and alkylations.

Scientific Research Applications

EDFPP has a wide range of applications in scientific research. It has been used in the synthesis of a variety of compounds, including pharmaceuticals, agrochemicals, and dyes. It has also been used in the synthesis of polymers, catalysts, and other materials. In addition, EDFPP has been used in the synthesis of fluorescent molecules and as a reagent in organic synthesis.

Mechanism of Action

The mechanism of action of EDFPP is not well understood. However, it is believed that the compound acts as a nucleophilic reagent, which allows it to react with other compounds. The reaction of EDFPP with other compounds results in the formation of new molecules, which can be used in a variety of applications.
Biochemical and Physiological Effects
The biochemical and physiological effects of EDFPP are not well understood. However, it is believed that the compound is not toxic and has no known adverse effects on humans or other organisms.

Advantages and Limitations for Lab Experiments

EDFPP has several advantages for use in laboratory experiments. It is a colorless, odorless, and non-toxic compound that is easy to work with. In addition, it is a versatile compound that can be used in a variety of reactions. However, it is important to note that EDFPP is a potent reagent and must be used with caution.

Future Directions

The potential future applications of EDFPP are vast. It could be used in the synthesis of pharmaceuticals, agrochemicals, and dyes. It could also be used in the synthesis of polymers, catalysts, and other materials. In addition, EDFPP could be used in the synthesis of fluorescent molecules and as a reagent in organic synthesis. Further research is needed to explore the potential of EDFPP in these and other applications.

Synthesis Methods

EDFPP can be synthesized through a variety of methods. One common method involves the reaction of ethyl 3,3-difluoro-3-hydroxypropanoate and 1-methyl-1H-pyrazol-3-ylboronic acid in the presence of a suitable base. This reaction yields EDFPP in high yields and can be performed in a single step. Another method involves the reaction of ethyl 3,3-difluoro-3-hydroxypropanoate, 1-methyl-1H-pyrazol-3-ylboronic acid, and a suitable base in an aqueous medium. This reaction yields EDFPP in high yields and can be performed in a single step.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for ethyl 3,3-difluoro-3-(1-methyl-1H-pyrazol-3-yl)propanoate involves the reaction of ethyl 3,3-difluoroacrylate with 1-methyl-1H-pyrazole-3-carbaldehyde in the presence of a base to form the corresponding Michael adduct. The resulting product is then treated with ethyl chloroformate to form the final compound.", "Starting Materials": [ "Ethyl 3,3-difluoroacrylate", "1-Methyl-1H-pyrazole-3-carbaldehyde", "Base (e.g. sodium hydroxide)", "Ethyl chloroformate" ], "Reaction": [ "Step 1: Ethyl 3,3-difluoroacrylate is reacted with 1-methyl-1H-pyrazole-3-carbaldehyde in the presence of a base (e.g. sodium hydroxide) to form the Michael adduct.", "Step 2: The resulting Michael adduct is then treated with ethyl chloroformate to form ethyl 3,3-difluoro-3-(1-methyl-1H-pyrazol-3-yl)propanoate.", "Overall Reaction: Ethyl 3,3-difluoroacrylate + 1-Methyl-1H-pyrazole-3-carbaldehyde + Base + Ethyl chloroformate → Ethyl 3,3-difluoro-3-(1-methyl-1H-pyrazol-3-yl)propanoate + Byproducts" ] }

CAS RN

2694734-84-2

Product Name

ethyl 3,3-difluoro-3-(1-methyl-1H-pyrazol-3-yl)propanoate

Molecular Formula

C9H12F2N2O2

Molecular Weight

218.2

Purity

95

Origin of Product

United States

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